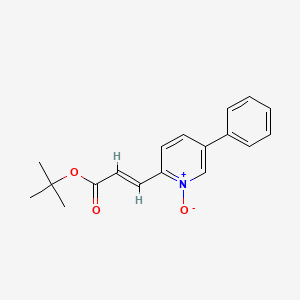
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide is a complex organic compound that features a pyridine ring substituted with a phenyl group and a tert-butoxy group
Métodos De Preparación
The synthesis of 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 5-phenylpyridine with tert-butyl acetoacetate under specific conditions to introduce the tert-butoxy group. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where the tert-butoxy group can be replaced with other functional groups under appropriate conditions.
Aplicaciones Científicas De Investigación
2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including azoles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signaling pathways in biological systems.
Comparación Con Compuestos Similares
Similar compounds to 2-(3-(tert-Butoxy)-3-oxoprop-1-en-1-yl)-5-phenylpyridine 1-oxide include:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the tert-butoxy group and phenyl group but differs in its overall structure and functional groups.
Diazocarbonyl compounds: These compounds are used in the synthesis of azoles and share some reactivity patterns with this compound.
Dess-Martin periodinane: While primarily an oxidizing agent, it shares some structural similarities in terms of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-(1-oxido-5-phenylpyridin-1-ium-2-yl)prop-2-enoate |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)22-17(20)12-11-16-10-9-15(13-19(16)21)14-7-5-4-6-8-14/h4-13H,1-3H3/b12-11+ |
Clave InChI |
AQXWIOWSVXZTGK-VAWYXSNFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=[N+](C=C(C=C1)C2=CC=CC=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


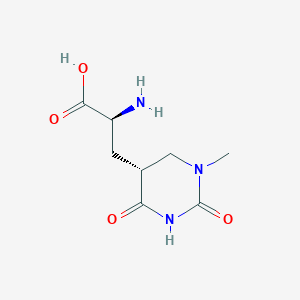
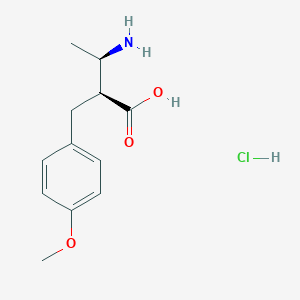
![Tert-butyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13097766.png)
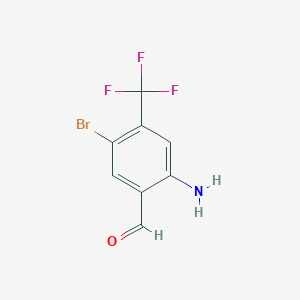
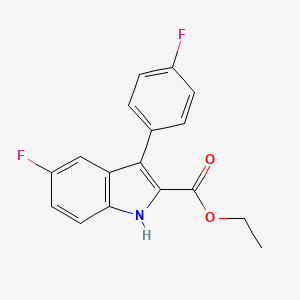


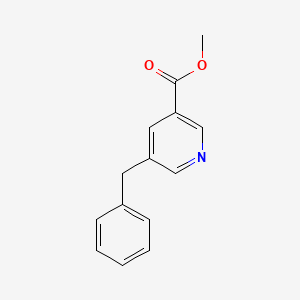

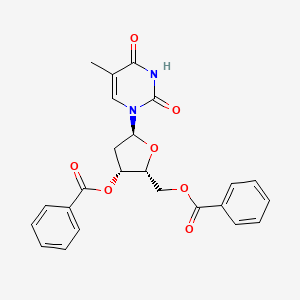

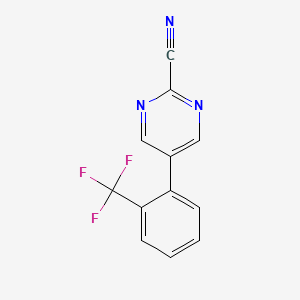
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
